molecular formula C12H17FN2 B1306685 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine CAS No. 876716-16-4

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B1306685
CAS No.: 876716-16-4
M. Wt: 208.27 g/mol
InChI Key: UBXMLEAKOYMGHI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a fluorophenyl group attached to a pyrrolidine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate 2-(2-fluorophenyl)pyrrolidine.

    Final Product Formation: The intermediate is then reacted with ethylamine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
  • 2-(2-Bromophenyl)-2-pyrrolidin-1-ylethanamine
  • 2-(2-Methylphenyl)-2-pyrrolidin-1-ylethanamine

Uniqueness

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXMLEAKOYMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390213
Record name 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-16-4
Record name 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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